

Introduction: The Strategic Role of Fluorine in a Multifunctional Scaffold

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Compound of Interest

Compound Name: 2-acetyl-5-fluorobenzoic acid

CAS No.: 1824368-36-6

Cat. No.: B6599806

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2-Acetyl-5-fluorobenzoic acid is a synthetic organic compound that embodies the strategic integration of multiple functional groups onto an aromatic scaffold. As a substituted benzoic acid, it possesses a carboxylic acid group, a ketone (acetyl group), and a fluorine atom, each imparting distinct chemical properties. This trifunctional arrangement makes it a valuable and versatile building block in medicinal chemistry and organic synthesis.

The true value of this molecule in the context of drug discovery lies in the presence of the fluorine atom. The incorporation of fluorine into small molecules is a well-established strategy to enhance a range of pharmacokinetic and physicochemical properties.^{[1][2]} Fluorine's high electronegativity and small van der Waals radius allow it to modulate acidity, lipophilicity, metabolic stability, and binding affinity to protein targets without introducing significant steric bulk.^{[1][3][4]} These modifications can lead to improved oral bioavailability, enhanced potency, and a more desirable safety profile in drug candidates.^{[2][5][6]}

This guide provides a comprehensive overview of the chemical structure, properties, and synthetic logic of **2-acetyl-5-fluorobenzoic acid**, offering field-proven insights for its application in research and development.

Molecular Identity and Physicochemical Properties

The fundamental characteristics of **2-acetyl-5-fluorobenzoic acid** are summarized below. These identifiers are critical for sourcing, handling, and characterizing the compound in a laboratory setting.

Property	Value	Source(s)
IUPAC Name	2-acetyl-5-fluorobenzoic acid	N/A
CAS Number	1824368-36-6	Sigma-Aldrich
Molecular Formula	C ₉ H ₇ FO ₃	Sigma-Aldrich
Molecular Weight	182.15 g/mol	Sigma-Aldrich
InChI Key	SQVCSMGMWDNJRF- UHFFFAOYSA-N	Sigma-Aldrich

Chemical Structure Visualization

The arrangement of the functional groups on the benzene ring is key to the molecule's reactivity and utility. The fluorine atom is positioned para to the acetyl group and meta to the carboxylic acid.

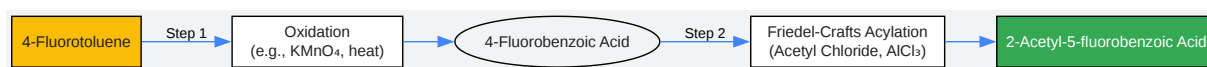
Caption: Chemical structure of **2-acetyl-5-fluorobenzoic acid**.

Synthetic Strategy and Chemical Reactivity

While specific, published synthetic routes for **2-acetyl-5-fluorobenzoic acid** are not widely documented, a logical and efficient synthesis can be designed based on established organic chemistry principles, such as Friedel-Crafts acylation.

Proposed Synthetic Workflow: Friedel-Crafts Acylation

A plausible approach involves the acylation of a commercially available fluorinated precursor, such as 4-fluorotoluene. The workflow involves oxidation of the methyl group to a carboxylic acid, followed by a directed Friedel-Crafts acylation.



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Caption: Proposed synthetic workflow for **2-acetyl-5-fluorobenzoic acid**.

Causality Behind Experimental Choices:

- Oxidation of 4-Fluorotoluene: The methyl group of 4-fluorotoluene is first oxidized to a carboxylic acid. This is a standard transformation, often accomplished with strong oxidizing agents like potassium permanganate (KMnO_4) under heating. The carboxylic acid is a deactivating, meta-directing group, which is crucial for controlling the regioselectivity of the subsequent acylation step.
- Friedel-Crafts Acylation: The resulting 4-fluorobenzoic acid is then acylated using acetyl chloride (CH_3COCl) and a Lewis acid catalyst, typically aluminum chloride (AlCl_3). The carboxylic acid group directs the incoming acetyl group to the position ortho to itself and meta to the fluorine, yielding the desired **2-acetyl-5-fluorobenzoic acid** isomer. The fluorine atom, being an ortho, para-director, also favors substitution at the C2 position.

Applications in Drug Discovery and Medicinal Chemistry

The trifunctional nature of **2-acetyl-5-fluorobenzoic acid** makes it an excellent starting point or intermediate for the synthesis of more complex, biologically active molecules. Its utility can be inferred from the roles of similar fluorinated aromatics in drug development.[7][8]

The Fluorine Advantage in Pharmacokinetics

The C-F bond is significantly stronger than a C-H bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes.[1] Introducing fluorine at the 5-position can block a potential site of aromatic hydroxylation, thereby increasing the metabolic stability and half-life of a drug candidate. Furthermore, fluorine's electron-withdrawing nature can lower the pKa of the carboxylic acid, influencing the molecule's ionization state, solubility, and ability to permeate biological membranes.[2][3][6]

A Scaffold for Diverse Therapeutic Targets

Derivatives of fluorinated benzoic acids are prevalent in various therapeutic areas. For instance, fluorobenzoic acid moieties are key components of many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[7] The acetyl and carboxylic acid groups on **2-acetyl-5-fluorobenzoic acid** provide versatile handles for chemical modification, allowing for the construction of libraries of compounds to be screened against targets such as kinases, proteases, and G-protein coupled receptors. The ketone can be reduced to an alcohol, converted to an amine via reductive amination, or used in condensation reactions, while the carboxylic acid can be readily converted to esters, amides, or other functional groups.

Representative Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol describes a representative, self-validating procedure for the synthesis of **2-acetyl-5-fluorobenzoic acid** from 4-fluorobenzoic acid.

Objective: To synthesize **2-acetyl-5-fluorobenzoic acid** via Lewis acid-catalyzed Friedel-Crafts acylation.

Materials:

- 4-Fluorobenzoic acid
- Acetyl chloride (CH_3COCl)
- Anhydrous Aluminum Chloride (AlCl_3)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), concentrated
- Deionized water
- Sodium sulfate (Na_2SO_4), anhydrous

- Standard laboratory glassware, magnetic stirrer, ice bath, and rotary evaporator

Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (2.5 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.
- **Cooling:** Cool the suspension to 0 °C using an ice bath.
- **Addition of Reactants:** Slowly add acetyl chloride (1.2 equivalents) to the stirred suspension. Following this, add 4-fluorobenzoic acid (1.0 equivalent) portion-wise, ensuring the temperature remains below 5 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is deemed complete, cool the mixture again to 0 °C and slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of concentrated HCl to dissolve the aluminum salts.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
- **Washing and Drying:** Combine the organic extracts and wash them sequentially with deionized water and brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.
- **Isolation:** Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure **2-acetyl-5-fluorobenzoic acid**.
- **Characterization:** Confirm the identity and purity of the final product using techniques such as NMR spectroscopy (^1H , ^{13}C , ^{19}F), mass spectrometry, and melting point analysis.

Conclusion

2-Acetyl-5-fluorobenzoic acid stands as a strategically designed chemical building block with significant potential in modern drug discovery and organic synthesis. The interplay between its carboxylic acid, acetyl, and fluorine substituents provides a rich platform for chemical diversification. Understanding its structural properties, reactivity, and the profound influence of the fluorine atom allows researchers and drug development professionals to leverage this molecule effectively in the creation of novel, high-value chemical entities with potentially superior therapeutic profiles.

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